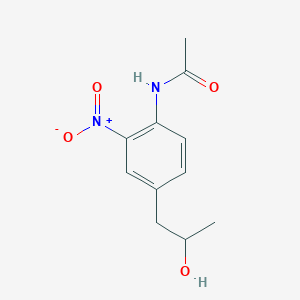
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a nitro group and a hydroxypropyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide typically involves the nitration of a suitable precursor followed by the introduction of the hydroxypropyl group and the acetamide moiety. One common synthetic route includes the following steps:
Nitration: The precursor compound, such as 4-aminophenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxypropylation: The nitrated intermediate is then reacted with propylene oxide under basic conditions to introduce the hydroxypropyl group.
Acetylation: Finally, the hydroxypropylated intermediate is acetylated using acetic anhydride in the presence of a catalyst to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of N-(4-(2-hydroxypropyl)-2-aminophenyl)acetamide.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and hydroxypropyl group can influence its binding affinity and specificity towards these targets. Additionally, the compound may undergo metabolic transformations that further modulate its activity.
Comparison with Similar Compounds
N-(4-(2-hydroxypropyl)-2-nitrophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-hydroxyphenyl)acetamide: Lacks the nitro and hydroxypropyl groups, resulting in different chemical and biological properties.
N-(4-(2-hydroxyethyl)-2-nitrophenyl)acetamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group, which may affect its reactivity and applications.
N-(4-(2-nitrophenyl)acetamide): Lacks the hydroxypropyl group, leading to different solubility and reactivity profiles.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-[4-(2-hydroxypropyl)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(14)5-9-3-4-10(12-8(2)15)11(6-9)13(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,12,15) |
InChI Key |
MCSMSATUIVCTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
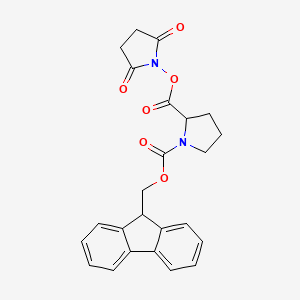
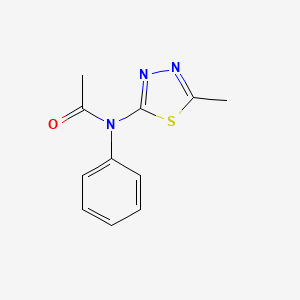
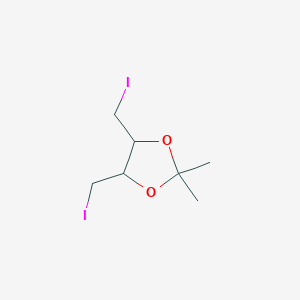


![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)

![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)
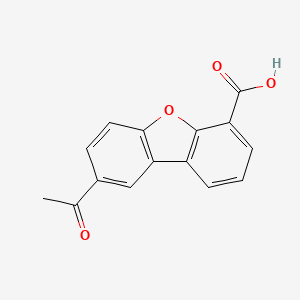


![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
